molecular formula C19H14N2O3S B2390140 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one CAS No. 477847-98-6

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one

Cat. No. B2390140
CAS RN: 477847-98-6
M. Wt: 350.39
InChI Key: QCZPUUPRAGHGNP-VAWYXSNFSA-N
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Description

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one, or simply (E)-MTNP, is a synthetic organic compound that is used in various scientific research applications. This compound has a wide range of biochemical and physiological effects and has been studied extensively in the laboratory setting.

Scientific Research Applications

(E)-MTNP has been used in a variety of scientific research applications. It has been studied as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. In addition, (E)-MTNP has been studied as a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of (E)-MTNP is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It is also believed to act as an antioxidant and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects
(E)-MTNP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (E)-MTNP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been shown to possess antioxidant activity and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using (E)-MTNP in laboratory experiments. The primary advantage is its relatively low cost and availability. Additionally, (E)-MTNP has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the mechanism of action of (E)-MTNP is not yet fully understood, and its effects on some biological processes may not be fully known. Additionally, (E)-MTNP may not be suitable for use in certain types of experiments due to its potential toxicity.

Future Directions

There are several potential future directions for (E)-MTNP research. One potential direction is to further investigate its mechanism of action and its effects on various biological processes. Additionally, further studies could be conducted to determine its potential toxicity and its suitability for use in certain types of experiments. Additionally, research could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-cancer agent. Finally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of certain biomolecules.

Synthesis Methods

The synthesis of (E)-MTNP is a multi-step process. The first step involves the reaction of 4-methyl-2-phenyl-1,3-thiazol-5-yl chloride with 2-nitrophenyl-2-propen-1-one in the presence of a base catalyst. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The overall reaction can be summarized as follows:
4-Methyl-2-phenyl-1,3-thiazol-5-yl chloride + 2-Nitrophenyl-2-propen-1-one → (E)-MTNP

properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPUUPRAGHGNP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one

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